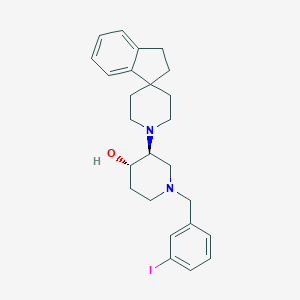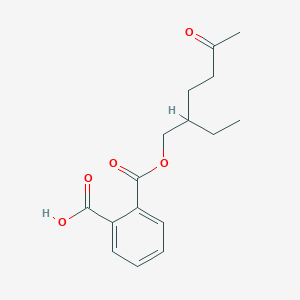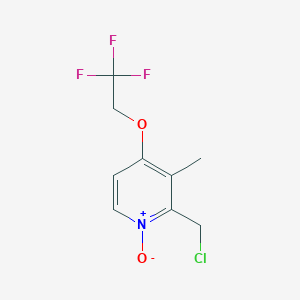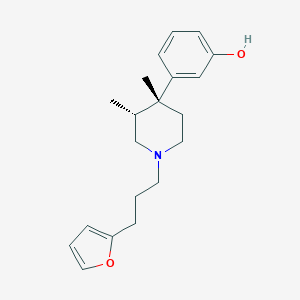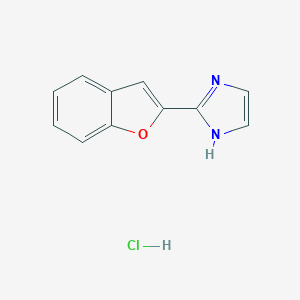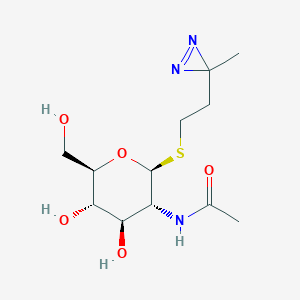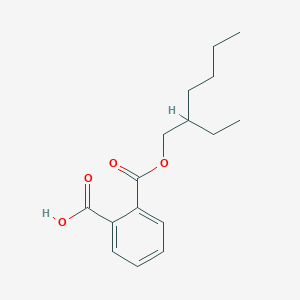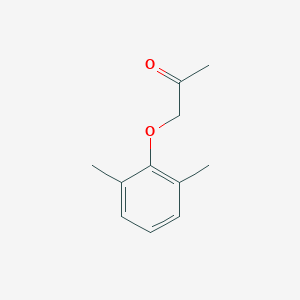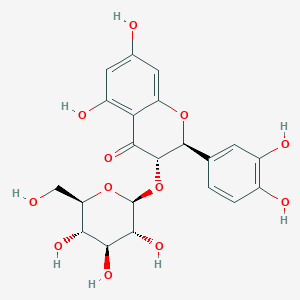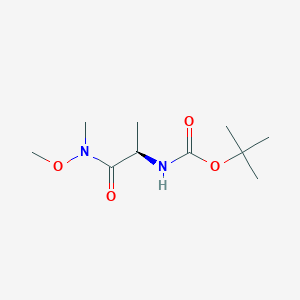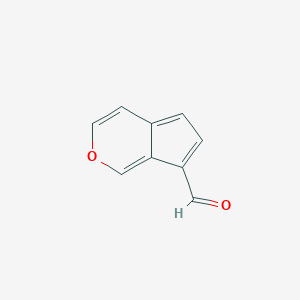
ノルビブルトナール
説明
Norviburtinal (also known as N-VBT) is an innovative new synthetic compound that has recently been developed for use in laboratory experiments. It is a derivative of the neurotransmitter serotonin and is being investigated for its potential applications in a wide range of scientific research areas.
科学的研究の応用
漢方薬
ノルビブルトナールは、漢方薬で一般的に使用される植物である地黄の根に含まれています . この植物の根は、様々な漢方薬の処方に使用され、しばしば創傷治癒剤として用いられます .
カタポールの分解産物
ノルビブルトナールは、地黄に最も多く含まれるイリドイド配糖体であるカタポールの分解産物の1つとして同定されています . この発見は、地黄の加工におけるカタポールの特性成分と分解産物の動的な変化を理解するのに役立ちます .
血管新生効果
ノルビブルトナールは、ゼブラフィッシュ胚モデルで有意な血管新生効果を持つことが示されています . 血管新生は、新しい血管の形成であり、創傷治癒において重要な側面です .
バイオアッセイガイド分離
ノルビブルトナールは、バイオアッセイガイド分離を用いて地黄の根から分離することができます . この方法は、複雑な混合物から活性成分を同定し、抽出することができます .
新規化合物の発見
地黄の抽出物中におけるノルビブルトナールの発見は、新規な発見です . これは、ノルビブルトナールの特性と潜在的な用途に関するさらなる研究のための新しい道を切り開きます
将来の方向性
作用機序
- Target of Action Norviburtinal (chemical formula: C9H6O2) is an organic compound with a cyclopenta[c]pyran ring system and an aldehyde functional group at position 7 . Its specific primary targets remain unclear, but research suggests it exhibits cytotoxic activity against various cancer cell lines . Further studies are needed to identify these targets and their roles.
- Mode of Action It may disrupt cell division or induce cell death pathways, leading to its cytotoxic effects .
- Biochemical Pathways As an iridoid monoterpenoid, it might undergo reactions typical of terpenes, such as Diels-Alder cycloadditions or oxidation reactions involving the aldehyde group .
Pharmacokinetics
Action Environment
生化学分析
Biochemical Properties
Norviburtinal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a degradation product of catalpol during the processing of Radix Rehmanniae . Norviburtinal interacts with various biomolecules, including enzymes involved in the degradation process. The nature of these interactions involves the breakdown of catalpol into Norviburtinal, cataldehyde, and jiofuraldehyde under specific conditions such as high temperature and acidic pH . These interactions highlight the importance of Norviburtinal in the metabolic pathways of iridoid glycosides.
Cellular Effects
Norviburtinal exhibits notable effects on various types of cells and cellular processes. Studies have shown that Norviburtinal possesses cytotoxic activity against cancer cell lines, including melanoma . This compound influences cell function by inducing cytotoxicity, which may involve the disruption of cell signaling pathways and alterations in gene expression. The impact of Norviburtinal on cellular metabolism is evident from its ability to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of Norviburtinal involves its interaction with biomolecules at the cellular level. Norviburtinal exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, Norviburtinal has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, thereby disrupting normal cellular functions . Additionally, Norviburtinal may induce changes in gene expression, contributing to its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norviburtinal have been observed to change over time. The stability and degradation of Norviburtinal are influenced by factors such as temperature and pH. Studies have demonstrated that Norviburtinal is stable under specific conditions but may degrade into other compounds over time . Long-term effects of Norviburtinal on cellular function have been observed in in vitro studies, where prolonged exposure to the compound resulted in sustained cytotoxicity against cancer cells .
Dosage Effects in Animal Models
The effects of Norviburtinal vary with different dosages in animal models. Research has shown that low doses of Norviburtinal may exhibit minimal cytotoxic effects, while higher doses can induce significant cytotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired cytotoxic effect. At high doses, Norviburtinal may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Norviburtinal is involved in metabolic pathways related to the degradation of iridoid glycosides. The compound is formed as a result of the breakdown of catalpol, which involves enzymatic reactions under specific conditions . Norviburtinal interacts with enzymes and cofactors involved in these metabolic pathways, influencing metabolic flux and metabolite levels. The presence of Norviburtinal in processed Radix Rehmanniae samples underscores its role in the metabolic processes of this traditional Chinese medicine .
Transport and Distribution
The transport and distribution of Norviburtinal within cells and tissues are facilitated by specific transporters and binding proteins. Norviburtinal may interact with cellular transporters that mediate its uptake and distribution across cellular compartments. The localization and accumulation of Norviburtinal within cells can influence its activity and function, particularly in the context of its cytotoxic effects on cancer cells .
Subcellular Localization
Norviburtinal exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Norviburtinal is crucial for its interaction with biomolecules and its subsequent cytotoxic effects . Understanding the subcellular distribution of Norviburtinal can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
cyclopenta[c]pyran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-5-8-2-1-7-3-4-11-6-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMFZTBAWYVGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327807 | |
| Record name | Norviburtinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85051-41-8 | |
| Record name | Norviburtinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




